Denintuzumab mafodotin

Description

Principles of Targeted Drug Delivery Systems

Targeted drug delivery systems are designed to concentrate a therapeutic agent at a specific site of action, such as a tumor, thereby enhancing efficacy and reducing systemic toxicity. smolecule.com This is achieved by exploiting unique physiological or molecular features of the target cells. The fundamental principle involves a carrier molecule that recognizes and binds to a specific target, delivering a potent payload directly to the intended cells. smolecule.com In the context of cancer, this often involves targeting antigens that are overexpressed on the surface of tumor cells compared to normal cells. nih.gov Upon binding, the therapeutic agent is internalized by the cancer cell, where it can then exert its cytotoxic effect. ontosight.ai

Design and Composition of Antibody-Drug Conjugates

The monoclonal antibody (mAb) component of an ADC serves as the targeting moiety, responsible for recognizing and binding to a specific antigen on the surface of cancer cells. adcreview.com This specificity is paramount for the selective delivery of the cytotoxic payload. adcreview.com The mAb component of Denintuzumab mafodotin is a humanized anti-CD19 monoclonal antibody. wikipedia.org CD19 is a protein broadly expressed on the surface of B-cells and is a well-established target for B-cell malignancies. adcreview.comnih.gov The antibody's role is to bind to the CD19 antigen on malignant B-cells, initiating the process of internalization. ontosight.ai

Table 1: Monoclonal Antibody Component of this compound

| Component | Description |

| Antibody | Denintuzumab (humanized IgG1) |

| Target Antigen | CD19 |

| Target Cell Type | B-lymphocytes (malignant) |

| Function | Binds to CD19 on the surface of B-cells, leading to the internalization of the ADC. ontosight.aicreativebiolabs.net |

The cytotoxic payload, or "warhead," is the component of the ADC responsible for killing the cancer cell once it is delivered. These are highly potent molecules that are often too toxic to be administered systemically as standalone chemotherapeutic agents. adcreview.com In this compound, the cytotoxic payload is monomethyl auristatin F (MMAF). adcreview.comwikipedia.org MMAF is a synthetic antineoplastic agent that works by inhibiting tubulin polymerization, a critical process for cell division. creativebiolabs.netnih.gov This disruption of the microtubule network leads to cell cycle arrest and ultimately, apoptosis (programmed cell death) of the cancer cell. ontosight.aicreativebiolabs.net

Table 2: Cytotoxic Payload of this compound

| Component | Description |

| Payload | Monomethyl auristatin F (MMAF) |

| Mechanism of Action | Inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis. creativebiolabs.netnih.gov |

| Class | Auristatin (microtubule inhibitor) |

The chemical linker is a critical element that connects the monoclonal antibody to the cytotoxic payload. adcreview.com Its primary role is to ensure that the ADC remains stable in the bloodstream, preventing the premature release of the potent payload which could lead to systemic toxicity. adcreview.com The linker in this compound is a maleimidocaproyl (mc) linker. researchgate.netashpublications.org This type of linker is designed to be stable in the extracellular environment but allows for the release of the MMAF payload upon internalization into the target cancer cell. adcreview.com Once inside the lysosome of the cancer cell, the linker is cleaved, liberating the MMAF to exert its cytotoxic effect. evitachem.com

Table 3: Chemical Linker of this compound

| Component | Description |

| Linker | Maleimidocaproyl (mc) |

| Type | Non-cleavable linker technology, though release is facilitated by lysosomal degradation of the antibody. researchgate.netnih.gov |

| Function | Stably connects the antibody to the payload in circulation and facilitates payload release inside the target cell. adcreview.com |

Research Findings on this compound

Clinical trials have been conducted to evaluate the efficacy of this compound in patients with relapsed or refractory B-cell malignancies, such as non-Hodgkin lymphoma and acute lymphoblastic leukemia. ontosight.aiwikipedia.org Phase I studies demonstrated preliminary antitumor activity. wikipedia.orgashpublications.org For instance, in a phase 1 trial for relapsed/refractory B-lineage non-Hodgkin lymphoma, an objective response rate of 33% was observed, with 22% of patients achieving a complete response. researchgate.net However, subsequent Phase 2 trials were terminated by the sponsor for reasons of portfolio prioritization. wikipedia.org

Table 4: Overview of Selected this compound Clinical Trials

| Trial Identifier | Phase | Condition(s) | Intervention | Status |

| NCT01786135 | Phase 1 | B-Cell Lymphoma | This compound | Completed |

| NCT01786096 | Phase 1 | Leukemia and Lymphoma | This compound | Completed |

| NCT02592876 | Phase 2 | Diffuse Large B-Cell Lymphoma | This compound + RICE vs. RICE alone | Terminated |

| NCT02855359 | Phase 2 | Diffuse Large B-Cell Lymphoma, Follicular Lymphoma | This compound + R-CHOP/R-CHP vs. R-CHOP alone | Terminated |

RICE: Rituximab (B1143277), Ifosfamide, Carboplatin, Etoposide R-CHOP: Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone R-CHP: Rituximab, Cyclophosphamide, Doxorubicin, Prednisone

Properties

Key on ui mechanism of action |

Depatuxizumab is a chimeric monoclonal antibody for EGFR which is linked to monomethyl aurastatin F via a maleimidocaproyl linker (mafodotin). Once delivered to the cancer cell, the mafodotin component is able to bind to tubulin and inhibit the exchange of GDP for GTP necessary for the polymerization of tubulin subunits to form microtubules. The inhibition of microtubule polymerization disrupts mitosis and interferes with vesicle trafficking in the cancer cell. |

|---|---|

CAS No. |

1585973-65-4 |

Molecular Formula |

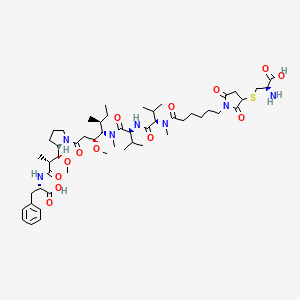

C52H83N7O13S |

Molecular Weight |

1046.3 g/mol |

IUPAC Name |

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-[3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C52H83N7O13S/c1-12-32(6)45(38(71-10)27-41(61)58-25-19-22-37(58)46(72-11)33(7)47(63)54-36(52(69)70)26-34-20-15-13-16-21-34)57(9)50(66)43(30(2)3)55-48(64)44(31(4)5)56(8)40(60)23-17-14-18-24-59-42(62)28-39(49(59)65)73-29-35(53)51(67)68/h13,15-16,20-21,30-33,35-39,43-46H,12,14,17-19,22-29,53H2,1-11H3,(H,54,63)(H,55,64)(H,67,68)(H,69,70)/t32-,33+,35-,36-,37-,38+,39?,43-,44-,45-,46+/m0/s1 |

InChI Key |

BXTJCSYMGFJEID-XMTADJHZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SC[C@@H](C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SCC(C(=O)O)N |

Origin of Product |

United States |

Denintuzumab Mafodotin: a Cd19 Targeting Antibody Drug Conjugate

Structural Constituents of Denintuzumab Mafodotin

This compound is a complex molecule engineered by joining a monoclonal antibody with a cytotoxic drug through a chemical linker. wikipedia.org This structure is designed to ensure stability in the bloodstream and release the cytotoxic agent only after being internalized by the target cancer cells. adcreview.com

Anti-CD19 Monoclonal Antibody Component

The antibody component of this compound is a humanized anti-CD19 monoclonal antibody, also known as denintuzumab (hBU12). medchemexpress.comselleckchem.com This antibody specifically binds to the CD19 protein found on the surface of B-cells. medchemexpress.com

Denintuzumab is a recombinant humanized monoclonal antibody. medchemexpress.comselleckchem.com The process of humanization involves modifying a mouse-derived antibody to more closely resemble a human antibody, thereby reducing the potential for an immune response in patients. This is achieved using recombinant DNA technology. evitachem.com The resulting antibody, a humanized immunoglobulin G1-kappa, serves as the backbone of the ADC. evitachem.com

The CD19 antigen, also known as B-lymphocyte antigen CD19, is a transmembrane protein encoded by the CD19 gene in humans. wikipedia.org It is a reliable biomarker for B-lymphocytes as it is expressed on the surface of all B-lineage cells, from early progenitors to mature B-cells, though its expression decreases during the final stage of plasma cell differentiation. wikipedia.orgresearchgate.net This consistent presence makes it an ideal target for therapies aimed at B-cell malignancies. wikipedia.org

CD19 is broadly expressed at normal to high levels in the majority of B-cell cancers. nih.gov This includes a high percentage of cases of acute lymphoblastic leukemia (ALL), B-cell lymphomas, and chronic lymphocytic leukemia (CLL). wikipedia.orgnih.gov Research has shown that approximately 80% of B-cell precursor ALL, 88% of B-cell lymphomas, and 100% of B-cell leukemias express CD19. researchgate.netnih.gov However, some B-cell malignancies may show diminished or absent CD19 expression. nih.govelmerpub.com For instance, malignant plasma cells in multiple myeloma often lack CD19 expression. nih.gov The level of CD19 expression can also vary between different lymphoma subtypes. nih.gov

Table 1: CD19 Expression in B-Cell Malignancies

| Malignancy Type | Percentage of CD19 Expression |

| B-cell precursor Acute Lymphoblastic Leukemia (B-ALL) | ~80% researchgate.netnih.gov |

| B-cell Lymphomas | ~88% researchgate.netnih.gov |

| B-cell Leukemias | 100% nih.gov |

This table summarizes the approximate percentage of cases within each malignancy type that express the CD19 antigen.

CD19 plays a crucial role in the development and function of B-cells. wikipedia.orgaai.org It acts as a coreceptor for the B-cell receptor (BCR), significantly lowering the threshold for B-cell activation in response to antigens. wikipedia.orgnovusbio.com This enhances the sensitivity and specificity of the B-cell immune response. novusbio.com CD19 is involved in several key B-cell processes, including:

B-cell development and survival: CD19 is essential for the formation of various B-cell populations and for the continued survival of naïve recirculating B-cells. wikipedia.orgaai.org

Signal transduction: It acts as an adaptor protein, recruiting signaling molecules to the cell membrane and augmenting signals transmitted through the BCR. wikipedia.orgresearchgate.net

Regulation of B-cell growth: CD19 is a key regulator of B-cell proliferation. novusbio.com

Specificity and Expression Profile of the CD19 Antigen

Monomethyl Auristatin F (MMAF) Cytotoxic Payload

The cytotoxic, or cell-killing, component of this compound is monomethyl auristatin F (MMAF). adcreview.comwikipedia.org MMAF is a synthetic and highly potent antineoplastic agent derived from dolastatin 10. ontosight.ai

MMAF functions as an antimitotic agent by inhibiting the polymerization of tubulin, a critical component of microtubules in cells. wikipedia.orgontosight.aicreativebiolabs.net This disruption of the microtubule network prevents cell division, leading to cell cycle arrest and ultimately programmed cell death, or apoptosis, in rapidly dividing cancer cells. ontosight.aibpsbioscience.com Due to its high toxicity, MMAF is not used as a standalone drug but is instead delivered directly to cancer cells via a targeting antibody in the form of an ADC. bpsbioscience.comadcreview.com In this compound, MMAF is attached to the anti-CD19 antibody through a stable linker. researchgate.net The name "mafodotin" refers to the MMAF molecule plus its attachment structure to the antibody. wikipedia.org

Chemical Nature and Derivation from Auristatin

Monomethyl auristatin F (MMAF) is a synthetic and highly potent antineoplastic agent. wikipedia.orgselleck.co.jp It is a derivative of dolastatin 10, a natural compound originally isolated from the sea hare Dolabella auricularia. ontosight.aibiochempeg.com Auristatins, including MMAF and its close analog monomethyl auristatin E (MMAE), represent a critical class of payloads used in the development of ADCs. nih.govjst.go.jp

MMAF is structurally a pentapeptide, and its chemical name is (S)-2-((2R,3R)-3-((S)-1-((3R,4S,5S)-4-((S)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanamido)-3-phenylpropanoic acid. wikipedia.org A key structural feature of MMAF that distinguishes it from MMAE is the presence of a C-terminal phenylalanine, which results in a charged carboxyl group. nih.govnih.gov This charge attenuates its cytotoxic activity compared to the uncharged MMAE, a factor that is significant in the context of ADC design. adcreview.com Furthermore, MMAF is technically desmethyl-auristatin F, meaning its N-terminal amino group has only one methyl substituent. wikipedia.org

Molecular Mechanism of Tubulin Disruption by MMAF

The cytotoxic effect of MMAF stems from its function as a potent antimitotic agent. wikipedia.orgcreativebiolabs.net It exerts its activity by inhibiting the polymerization of tubulin, a critical protein that assembles into microtubules. ontosight.aicreativebiolabs.net Microtubules are essential components of the cytoskeleton and form the mitotic spindle, which is necessary for chromosome segregation during cell division.

By binding to tubulin, MMAF disrupts the dynamic process of microtubule assembly and disassembly. cancer.govontosight.ai This interference leads to the arrest of the cell cycle in the G2/M phase, preventing cells from completing mitosis. cancer.govcreativebiolabs.net Ultimately, this disruption of a fundamental cellular process induces apoptosis, or programmed cell death, in rapidly dividing cancer cells. ontosight.aiontosight.ai The high potency of MMAF allows it to be effective at low concentrations once delivered to the target cell. ontosight.ai

| Component | Function/Interaction | Reference |

|---|---|---|

| MMAF | Binds to tubulin, inhibiting its polymerization into microtubules. | cancer.govontosight.ai |

| Tubulin | Protein that forms microtubules, essential for the mitotic spindle. | creativebiolabs.net |

| Microtubules | Disrupted by MMAF, leading to cell cycle arrest. | ontosight.ai |

| Cell Cycle | Arrested in G2/M phase. | cancer.govcreativebiolabs.net |

| Apoptosis | Programmed cell death induced by mitotic arrest. | ontosight.ai |

Maleimidocaproyl Linker Chemistry

In this compound, the MMAF payload is attached to the anti-CD19 antibody via a maleimidocaproyl (mc) linker. researchgate.netmedchemexpress.com This linker is crucial for the stability and function of the ADC. The maleimide (B117702) group reacts with thiol groups, such as those on cysteine residues of the antibody, to form a stable thioether bond. nih.govcreativebiolabs.net

Implications of Linker Stability for Targeted Delivery

The stability of the non-cleavable maleimidocaproyl linker is a key advantage for targeted drug delivery. biochempeg.comnih.gov This high stability in the bloodstream prevents the premature release of the highly toxic MMAF payload while the ADC is in circulation. nih.govnih.gov This minimizes off-target toxicity to healthy tissues and can lead to a wider therapeutic window. biochempeg.comnih.gov

Because the payload is only released after the entire ADC is internalized and the antibody is degraded within the lysosome, the cytotoxic effect is highly dependent on the biology of the target cell. creativebiolabs.netbiochempeg.com This reliance on lysosomal degradation ensures that the drug's activity is concentrated within the antigen-expressing cancer cells, thereby enhancing the specificity of the treatment. nih.gov Studies have shown that non-cleavable linkers can offer greater stability and tolerance compared to some cleavable linkers. biochempeg.com

Molecular and Cellular Mechanism of Action of this compound

The mechanism of action of this compound is a multi-step process that begins with the specific recognition of the CD19 antigen on B-cells. ontosight.aicreativebiolabs.net

Antigen Recognition and Antibody-Drug Conjugate Binding

The first step in the process is the binding of the denintuzumab antibody component of the ADC to the CD19 protein expressed on the surface of malignant B-cells. cancer.govnih.gov CD19 is a transmembrane glycoprotein (B1211001) that is widely expressed on B-cells throughout their development, making it an attractive target for B-cell malignancies. cancer.govcreativebiolabs.net The humanized anti-CD19 monoclonal antibody, denintuzumab, is engineered to bind with high affinity and specificity to this antigen. medchemexpress.comebi.ac.uk

Receptor-Mediated Internalization Process

The mechanism of action for this compound is initiated by the binding of its antibody component to the CD19 receptor on the surface of malignant B-cells. creativebiolabs.net CD19 is considered an ideal target for ADCs due to its rapid internalization upon antibody binding, a characteristic that is more efficient compared to other targets like CD20. nih.govhaematologica.orgtandfonline.com This binding event triggers a process known as receptor-mediated endocytosis, where the entire ADC-CD19 complex is drawn into the cell. evitachem.comsmolecule.com The complex is then trafficked within the cell's endocytic pathway, eventually reaching the lysosomes. clinicaltrials.gov This targeted internalization is a critical step, ensuring that the cytotoxic payload is delivered directly inside the cancerous B-cell. evitachem.comsmolecule.com

Intracellular Release of the Monomethyl Auristatin F Payload

Once the this compound-CD19 complex is inside the lysosome, the acidic environment and lysosomal enzymes, such as cathepsins, act to break down the ADC. evitachem.comcellmosaic.comnih.gov Specifically, the linker connecting the antibody to the MMAF payload is cleaved. evitachem.comsmolecule.com In the case of this compound, this linker is often a maleimidocaproyl (mc) linker, which can be non-cleavable, meaning the entire antibody is proteolytically degraded to release the drug conjugate. encyclopedia.pubmdpi.comresearchgate.net The released payload is a cysteine-adduct of the drug-linker, specifically cysteine-maleimidocaproyl monomethyl auristatin F (cys-mcMMAF). clinicaltrials.gov This process ensures that the highly potent MMAF is liberated within the target cell where it can exert its cytotoxic effects. creativebiolabs.net

Inhibition of Tubulin Polymerization and Microtubule Assembly

The released MMAF is a potent antimitotic agent that functions as a tubulin inhibitor. creativebiolabs.netcreative-biolabs.com Microtubules are essential components of the cell's cytoskeleton, playing a crucial role in maintaining cell structure, intracellular transport, and, most importantly, the formation of the mitotic spindle during cell division. MMAF binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. cancer.govnih.gov This disruption of microtubule dynamics prevents the proper assembly of the mitotic spindle, which is necessary for the segregation of chromosomes during mitosis. evitachem.comnih.gov

Cell Cycle Arrest in G2/M Phase

The inhibition of microtubule polymerization by MMAF leads to a halt in the cell cycle at the G2/M phase. creativebiolabs.netcancer.gov The G2 phase is the final subphase of interphase in the cell cycle, directly preceding mitosis (M phase). The G2/M checkpoint ensures that the cell is ready to divide. By disrupting the formation of the mitotic spindle, MMAF triggers this checkpoint, causing the cell to arrest in this phase and preventing it from proceeding through mitosis. nih.govmdpi.com This cell cycle arrest is a direct consequence of the microtubule disruption and is a key step in the cytotoxic mechanism of this compound. clinicaltrials.govashpublications.orgnih.gov

Induction of Apoptotic Pathways in Target Cells

Ultimately, the sustained G2/M cell cycle arrest and disruption of essential cellular processes trigger the intrinsic apoptotic pathway, leading to programmed cell death of the malignant B-cell. creativebiolabs.netcancer.govmdpi.com Apoptosis is a controlled and orderly process of cell suicide that is essential for normal development and tissue homeostasis. By inducing apoptosis, this compound eliminates the cancerous cells without causing the widespread inflammation associated with other forms of cell death. encyclopedia.pubnih.gov

Enhanced Specificity in Cytotoxic Delivery

The design of this compound as an ADC provides a high degree of specificity in delivering the potent MMAF payload directly to cancer cells. creativebiolabs.netencyclopedia.pub The monoclonal antibody component ensures that the drug primarily targets cells expressing the CD19 antigen, which is abundant on B-cell malignancies but absent from hematopoietic stem cells and other vital tissues. nih.govtandfonline.com This targeted approach aims to increase the therapeutic index of the cytotoxic agent, maximizing its anti-tumor effect while minimizing systemic toxicity to healthy cells. creativebiolabs.netencyclopedia.pub The specificity of this delivery system is a hallmark of ADC technology and represents a significant advantage over traditional chemotherapy. encyclopedia.pub

Preclinical Pharmacological and Biological Investigations of Denintuzumab Mafodotin

In Vitro Studies and Cellular Assays

The mechanism of action of denintuzumab mafodotin begins when its antibody component binds to the CD19 antigen on a tumor cell's surface. creativebiolabs.net Following this binding, the entire ADC is internalized into the cell. nih.gov Within the cellular environment, proteases cleave the linker connecting the antibody and the cytotoxic drug, releasing MMAF. creativebiolabs.net This released MMAF is the active component that induces cell death. frontiersin.org

Assessment of Anti-Proliferative Activity in B-Cell Malignancy Cell Lines

In vitro studies have demonstrated the anti-proliferative activity of this compound against various B-cell malignancy cell lines. The cytotoxic effect is dependent on the specific binding to CD19 and subsequent release of MMAF. The potency of MMAF is attributed to its ability to inhibit tubulin polymerization, a critical process for cell division. creativebiolabs.netfrontiersin.org This disruption of the microtubule network ultimately hinders the proliferation of cancer cells. The C-terminal modification of MMAF is designed to limit its ability to cross cell membranes, which may reduce bystander and off-target toxicity compared to other auristatin derivatives like MMAE. frontiersin.org

| Study Focus | Cell Type | Key Finding |

| Mechanism of Action | B-cell Malignancy Lines | This compound's anti-proliferative effect is initiated by binding to CD19, followed by internalization and release of the MMAF payload. creativebiolabs.netnih.gov |

| Cytotoxicity | CD19-expressing cells | The released MMAF disrupts microtubule dynamics, leading to a halt in cell proliferation and eventual cell death. frontiersin.org |

Analysis of Cell Cycle Perturbations

The cytotoxic payload of this compound, MMAF, directly interferes with the cell cycle. creativebiolabs.net As a potent inhibitor of tubulin polymerization, MMAF disrupts the formation of the mitotic spindle, an essential structure for the segregation of chromosomes during mitosis. nih.govfrontiersin.org This disruption prevents the cell from progressing through the mitotic (M) phase of the cell cycle. Consequently, cells treated with this compound accumulate in the G2/M phase, a state of cell cycle arrest that precedes programmed cell death. creativebiolabs.netresearchgate.netnih.gov This targeted interference with the machinery of cell division is a primary mechanism of its antitumor activity. frontiersin.org

Evaluation of Apoptosis Induction

The cell cycle arrest induced by this compound ultimately leads to the initiation of apoptosis, or programmed cell death. ontosight.ainih.govfrontiersin.org By inhibiting microtubule assembly, MMAF triggers cellular stress signals that activate the apoptotic cascade. frontiersin.org Apoptosis is a highly regulated process involving a family of proteases called caspases, which, once activated, execute the dismantling of the cell. aging-us.com The process can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathway, both of which converge on the activation of executioner caspases. aging-us.comnih.gov The cytotoxic action of MMAF, released from this compound within the target cell, is a key trigger for these apoptotic pathways, leading to the elimination of the malignant B-cell. researchgate.netfrontiersin.orgnih.gov

In Vivo Preclinical Models

The antitumor activity of this compound has been evaluated in various in vivo models, providing crucial data on its efficacy in a more complex biological system.

Patient-Derived Xenograft (PDX) Models of Pediatric Acute Lymphoblastic Leukemia (ALL)

To assess its potential for treating pediatric ALL, this compound was tested in patient-derived xenograft (PDX) models. nih.govnih.gov These models, where human leukemia cells from patients are implanted into immunodeficient mice, are considered highly relevant for preclinical drug evaluation. researchgate.nettandfonline.com

In studies conducted by the Pediatric Preclinical Testing Program (PPTP), this compound was evaluated as a single agent against a panel of eight B-cell lineage ALL PDX models. nih.govh1.co These models represented a range of high-risk pediatric ALL subtypes, including B-cell precursor ALL (BCP-ALL), Philadelphia chromosome-like ALL (Ph-like ALL), and mixed-lineage leukemia-rearranged infant ALL (MLLr-ALL). nih.govscispace.com

The results showed that this compound had significant single-agent activity, delaying leukemia progression in seven of the eight PDXs tested. nih.govnih.gov Objective responses were observed in five of the eight models. nih.govh1.co Notably, the activity of this compound did not appear to be specific to any particular ALL subtype, showing efficacy across the different groups. nih.govresearchgate.net Furthermore, there was no clear correlation between the level of CD19 expression (either at the mRNA or cell surface level) and the in vivo response to the drug. nih.govresearchgate.net Despite the observed activity, leukemia growth was still evident in most models by day 28 after the start of treatment. nih.govresearchgate.net

| PDX Subtype | Models Tested | Objective Responses | Response Details |

| B-cell Precursor ALL (BCP-ALL) | Multiple | Yes | Achieved Complete Response (CR) in some models (e.g., ALL-7). nih.gov |

| Ph-like ALL | Multiple | Yes | Elicited Partial Response (PR) in some models (e.g., PALLSD). nih.gov |

| MLL-rearranged Infant ALL (MLLr-ALL) | Multiple | Yes | Achieved Maintained Complete Response (MCR) in one model (ALL-11) and CR in another (MLL-3). nih.gov |

| Philadelphia Chromosome-positive (Ph+) ALL | 1 (ALL-4) | No | Unexpected toxicity was noted, with mice showing morbidity before reaching the study endpoint. nih.gov |

| Overall | 8 | 5 | 1 MCR, 2 CRs, 2 PRs nih.gov |

Preclinical Studies in Other B-Cell Malignancy Models (e.g., Non-Hodgkin Lymphoma Xenografts)

The preclinical evaluation of this compound extended to other B-cell malignancies, including non-Hodgkin lymphoma (NHL). In xenograft models of B-lineage lymphoma, this compound induced dose-dependent anti-tumor activity. scispace.com These findings supported its clinical investigation in patients with relapsed or refractory B-cell lymphomas. nih.govadcreview.com

Preclinical Combination Therapy Approaches

Recognizing that combination therapy is the cornerstone of cancer treatment, preclinical studies also explored the potential of this compound when used with standard-of-care regimens.

Synergistic Activity with Standard Chemotherapeutic Regimens (e.g., Vincristine, Dexamethasone, L-Asparaginase)

This compound was tested in combination with an induction-type chemotherapy regimen consisting of vincristine, dexamethasone, and L-asparaginase (VXL). nih.govnih.gov This combination was evaluated in three high-risk, chemotherapy-refractory pediatric ALL PDX models. nih.gov

The results demonstrated a significant therapeutic enhancement when this compound was added to the VXL backbone compared to the activity of either this compound alone or the VXL regimen alone. nih.govnih.govh1.co Notably, the combination of this compound plus VXL resulted in a complete response (CR) in all three PDX models tested. nih.gov These findings suggest a synergistic relationship and support the incorporation of this ADC into induction chemotherapy regimens. nih.gov

Table 2: Efficacy of this compound in Combination with VXL Chemotherapy

| Treatment Group | Outcome in PDX Models (n=3) |

|---|---|

| This compound alone | Delayed progression, but did not achieve consistent complete responses. |

| VXL alone | Showed activity, but did not result in complete responses in all models. |

| This compound + VXL | Achieved a Complete Response (CR) in all 3 models. nih.gov |

This table compares the outcomes of monotherapy versus combination therapy in three pediatric ALL PDX models, highlighting the enhanced efficacy achieved when this compound is combined with the VXL (vincristine, dexamethasone, L-asparaginase) regimen.

Investigation of this compound with Rituximab-Based Regimens

The potential for combining this compound with rituximab-based chemotherapy has also been explored. Preclinical data suggested that combining this compound with the RICE regimen (rituximab, ifosfamide, carboplatin, and etoposide) could lead to synergistic activity. adcreview.combiospace.com This preclinical rationale provided the basis for initiating a Phase II clinical trial to evaluate the combination of this compound with RICE for patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL). adcreview.comascopost.com The aim was to determine if this combination could improve treatment outcomes in this patient population. adcreview.com While direct preclinical data on the SGN-CD19A and rituximab (B1143277) combination is less detailed in available literature, studies on other CD19-targeting ADCs have shown that combining them with rituximab can enhance antitumor activity, suggesting a broader potential for such combination strategies in B-cell malignancies. ashpublications.org

Rationale for Enhanced Therapeutic Outcomes in Combined Modalities

Preclinical investigations have demonstrated that the therapeutic efficacy of this compound can be significantly enhanced when used in combination with standard chemotherapy regimens. nih.govresearchgate.netsmolecule.com The underlying rationale for this enhanced effect, often described as synergistic or representing therapeutic enhancement, is based on the distinct and complementary mechanisms of action of the combined agents, which can lead to more profound and durable anti-tumor responses. nih.govclinicaltrials.gov

This compound is an antibody-drug conjugate (ADC) that selectively targets the CD19 protein, which is broadly expressed on the surface of B-cell malignancies. researchgate.netcreativebiolabs.net The ADC consists of a humanized anti-CD19 monoclonal antibody linked to the potent microtubule-disrupting agent, monomethyl auristatin F (MMAF). nih.govcreativebiolabs.netfrontiersin.org Upon binding to CD19, the ADC is internalized, and the MMAF payload is released inside the cancer cell. creativebiolabs.net MMAF then binds to tubulin, inhibiting its polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. creativebiolabs.netfrontiersin.org

The combination of this compound with multi-agent chemotherapy regimens introduces cytotoxic agents with different mechanisms of action, creating a multi-pronged attack on malignant cells. clinicaltrials.gov Nonclinical studies have evaluated the combined cytotoxic effects of this compound with various small molecule drugs. These studies revealed that this compound acts synergistically with several agents, including the DNA alkylating agent bendamustine, the DNA cross-linking agent cisplatin, and the DNA topoisomerase inhibitor etoposide. clinicaltrials.gov

A key preclinical evaluation involved testing this compound in combination with an induction-type chemotherapy regimen comprising vincristine, dexamethasone, and L-asparaginase (VXL) in pediatric acute lymphoblastic leukemia (ALL) patient-derived xenografts (PDXs). nih.govresearchgate.netnih.gov While this compound showed single-agent activity, its combination with VXL resulted in significant therapeutic enhancement compared to either treatment alone in high-risk, chemo-refractory PDXs. nih.govscispace.com In vivo murine studies also demonstrated impressive antitumor activity that surpassed that of this compound alone in non-Hodgkin lymphoma (NHL) models when combined with rituximab and the R-CHOP regimen (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone). clinicaltrials.gov The combination was effective even in tumor xenograft models that were inherently insensitive to this compound as a single agent. clinicaltrials.gov

Bioluminescence imaging (BLI) in the ALL-4 PDX model provided quantitative evidence of this synergy; the combination of this compound and VXL elicited a more substantial reduction in whole-animal bioluminescence compared to either agent alone and was able to maintain low levels of disease for a longer duration post-treatment. nih.gov

The following table summarizes the key findings from a preclinical study combining this compound with the VXL chemotherapy regimen in B-cell precursor ALL (BCP-ALL) PDX models.

| PDX Model | Treatment Group | Objective Response | Notes |

| ALL-4 | This compound | Partial Response (PR) | Treatment-related morbidity observed. nih.gov |

| VXL | Partial Response (PR) | - | |

| This compound + VXL | Complete Response (CR) | No treatment-related morbidity. nih.gov | |

| ALL-17 | This compound | No Objective Response | - |

| VXL | No Objective Response | - | |

| This compound + VXL | Complete Response (CR) | - | |

| ALL-19 | This compound | Partial Response (PR) | - |

| VXL | Complete Response (CR) | - | |

| This compound + VXL | Complete Response (CR) | - |

VXL = vincristine, dexamethasone, L-asparaginase. Data sourced from preclinical studies on pediatric ALL xenografts. nih.gov

Mechanisms of Resistance to Denintuzumab Mafodotin and Cd19 Targeted Therapies

Antigen-Dependent Resistance Mechanisms

Resistance can emerge when the target antigen, CD19, is altered or no longer available on the cancer cell surface, preventing the antibody component of denintuzumab mafodotin from binding and delivering its payload.

A primary mechanism of immune evasion is the reduction or complete loss of CD19 expression on the surface of malignant B-cells. championsoncology.com This "antigen escape" renders the cancer cells invisible to CD19-directed therapies. mdpi.com In patients who relapse after CD19-targeted immunotherapy, leukemic cells have been found to harbor genomic deletions that span the CD19 locus, leading to a complete loss of the target protein. aacrjournals.org While antigen loss is a well-documented challenge for CD19-targeted therapies, one preclinical study examining this compound against pediatric acute lymphoblastic leukemia xenografts noted that treatment did not select for reduced CD19 expression. nih.gov

Even when CD19 is expressed, qualitative changes can prevent therapeutic recognition. Resistance can arise from a combination of acquired mutations and the selection of alternatively spliced mRNA isoforms. aacrjournals.orgnih.gov

Mutations: Studies in B-cell acute lymphoblastic leukemia (B-ALL) have identified de novo frameshift and missense mutations in exon 2 of the CD19 gene in relapse samples. aacrjournals.org These mutations can disrupt the epitope, the specific part of the antigen that the antibody recognizes, thereby preventing this compound from binding.

Alternative Splicing: Cancer cells can produce alternatively spliced versions of CD19 mRNA that lack critical exons. aacrjournals.orgresearchgate.net A common variant observed in resistant tumors is an isoform that lacks exon 2 (Δex2). researchgate.net This results in a truncated CD19 protein that is not recognized by the therapeutic antibody. aacrjournals.orgnih.gov The production of this escape variant has been linked to lower levels of the splicing factor SRSF3 in relapsed B-ALL cells. aacrjournals.orgnih.gov

Research has shown that these two mechanisms can converge; deleterious mutations in exon 2 can lead to the subsequent selection of cells that express alternatively spliced RNA isoforms that skip this exon entirely. nih.govnih.gov This allows the cancer cell to produce a partially functional, N-terminally truncated CD19 variant that aids its survival but cannot be targeted by the therapy. aacrjournals.orgnih.gov

| Type of Alteration | Description | Consequence for Therapy | References |

| Genomic Deletion | Complete or partial loss of the CD19 gene locus. | Total loss of CD19 protein expression on the cell surface. | aacrjournals.org |

| Frameshift/Missense Mutation | Acquired mutations, often in exon 2 of the CD19 gene. | Alters the protein structure, disrupting the antibody binding site. | aacrjournals.org |

| Alternative Splicing | Skipping of exons, particularly exon 2, during mRNA processing. | Production of a truncated CD19 protein lacking the target epitope. | aacrjournals.orgnih.govresearchgate.net |

Trogocytosis is a process where an immune effector cell, such as a CAR T-cell, physically strips the target antigen from the surface of a cancer cell upon contact. researchgate.netnih.gov This phenomenon has two major consequences for CD19-targeted therapies. Firstly, it reduces the density of CD19 on the tumor cell, potentially leading to antigen-negative tumor escape. biorxiv.org Secondly, the CD19 antigen can be incorporated into the membrane of the effector cell, which can lead to self-recognition and killing, a phenomenon known as fratricide. nih.govbiorxiv.org This process is dependent on the formation of an immune synapse between the effector and target cell. nih.gov While extensively studied in the context of CAR T-cell therapy, it represents a potential resistance mechanism for any high-affinity CD19-binding agent.

Payload-Related Resistance Mechanisms

Resistance can also develop by circumventing the effects of the cytotoxic payload, monomethyl auristatin F (MMAF), after the ADC has been internalized by the cancer cell.

The mechanism of action for this compound involves binding to CD19, internalization into the cancer cell, and trafficking to the lysosome. creativebiolabs.netcancer.gov Inside the lysosome, the antibody component is degraded by proteases, which releases the MMAF payload into the cytoplasm where it can bind to tubulin and induce cell death. creativebiolabs.netcancer.gov this compound utilizes a non-cleavable linker, meaning the entire antibody must be catabolized to free the active drug. mdpi.commdpi.com

MMAF possesses a charged phenylalanine at its C-terminus, which impairs its ability to passively diffuse across cellular membranes compared to its uncharged counterpart, MMAE. aacrjournals.orgbiochempeg.com Therefore, efficient release from the lysosome is a critical step. Resistance could theoretically arise from defects in the intracellular trafficking or lysosomal degradation pathways. Alterations in lysosomal function, such as changes in pH or reduced activity of specific proteases, could impair the complete degradation of the antibody, leading to inefficient release of MMAF and a subsequent reduction in cytotoxicity.

A well-established mechanism of resistance to many cytotoxic agents is the increased activity of drug efflux pumps. frontiersin.orgfrontiersin.org These are transmembrane proteins that actively transport drugs out of the cell, lowering the intracellular concentration below the threshold required for therapeutic effect. frontiersin.org The most well-known of these pumps is P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), which is encoded by the ABCB1 gene. pharmaceuticalintelligence.comfrontiersin.org

Auristatins are known substrates of these efflux pumps. nih.gov While the charged nature of MMAF makes it a less favorable substrate for MDR1 compared to the uncharged MMAE, upregulation of drug efflux pumps remains a significant potential mechanism of resistance. nih.gov Studies on other ADCs, such as brentuximab vedotin (which uses an MMAE payload), have shown that acquired resistance is associated with the upregulation of MDR1, leading to reduced intracellular accumulation of the payload. frontiersin.orgfrontiersin.org Therefore, overexpression of MDR1 or other ABC transporters could confer resistance to this compound by actively removing MMAF from the cell after its release from the lysosome. aacrjournals.orgnih.gov

| Payload | Key Property | Susceptibility to Efflux Pumps (e.g., MDR1) | References |

| Monomethyl Auristatin E (MMAE) | Uncharged C-terminus, membrane permeable. | High susceptibility. | biochempeg.comnih.gov |

| Monomethyl Auristatin F (MMAF) | Charged C-terminus, less membrane permeable. | Lower susceptibility compared to MMAE, but still a potential mechanism. | aacrjournals.orgbiochempeg.comnih.gov |

Intracellular Signaling Pathway Adaptations and Aberrancies

Upon internalization into a CD19-expressing cell, this compound releases its MMAF payload, which inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. creativebiolabs.net Resistance can emerge through alterations in the intracellular signaling pathways that govern cell survival, proliferation, and apoptosis, thereby counteracting the cytotoxic effects of the MMAF payload.

Key signaling pathway adaptations implicated in resistance to CD19-targeted therapies and ADCs include:

Upregulation of Anti-Apoptotic Proteins: Cancer cells can evade apoptosis by overexpressing anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Bcl-2, Bcl-xL, and Mcl-1. These proteins sequester pro-apoptotic molecules, raising the threshold for triggering programmed cell death and thereby diminishing the efficacy of the cytotoxic payload.

Activation of Pro-Survival Pathways: Constitutive activation of pro-survival signaling cascades, such as the PI3K/Akt/mTOR and NF-κB pathways, can promote resistance. These pathways regulate a host of cellular processes including growth, proliferation, and survival. Their aberrant activation can override the cell-kill signals initiated by MMAF. Recent studies on B-cell acute lymphoblastic leukemia (B-ALL) cells resistant to CD19-targeted therapy have shown a dependency on the Bruton's tyrosine kinase (BTK) pathway and sensitivity to BTK and MEK inhibitors. nih.gov This suggests that malignant B-cells may adapt by preserving or upregulating components of the B-cell receptor (BCR) signaling pathway to survive the therapeutic assault. nih.gov

Alterations in Drug Efflux: A major mechanism of resistance to ADCs involves the increased expression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. nih.govnih.gov These transporters, such as P-glycoprotein (MDR1, encoded by ABCB1) and multidrug resistance-associated protein 1 (MRP1, encoded by ABCC1), actively pump the cytotoxic payload out of the cell, reducing its intracellular concentration and limiting its ability to reach its microtubule target. nih.govnih.govresearchgate.net Studies on ADC-resistant cells have demonstrated that upregulation of the MDR1 gene confers resistance. frontiersin.org Inhibiting these pumps has been shown to restore sensitivity to the ADC in preclinical models. frontiersin.org

Table 1: Intracellular Signaling Adaptations in Therapy Resistance

| Pathway/Mechanism | Description of Role in Resistance | Implicated Molecules |

|---|---|---|

| Apoptosis Evasion | Overexpression of anti-apoptotic proteins prevents the cytotoxic payload from inducing programmed cell death. | Bcl-2, Bcl-xL, Mcl-1 |

| Pro-Survival Signaling | Constitutive activation of pathways that promote cell growth and proliferation, overriding cytotoxic signals. | PI3K, Akt, mTOR, NF-κB, BTK, MEK |

| Drug Efflux | Increased activity of transporter proteins that pump the cytotoxic drug out of the cancer cell, lowering its intracellular concentration. | P-glycoprotein (MDR1/ABCB1), MRP1 (ABCC1) |

Contributions of the Tumor Microenvironment to Resistance Phenotypes

The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that plays a critical role in tumor progression and therapy resistance. championsoncology.comfrontiersin.org The TME can shield cancer cells from the effects of CD19-targeted therapies through various mechanisms.

Immunosuppressive Cell Infiltration: The TME is often infiltrated by immunosuppressive cell populations, including regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and tumor-associated macrophages (TAMs). tandfonline.comnih.govfrontiersin.org These cells create an immunosuppressive milieu that can impair the function of immune-based therapies. aacrjournals.org

TAMs: These macrophages, particularly the M2-polarized phenotype, can promote tumor growth and suppress anti-tumor immunity. nih.gov Increased infiltration of TAMs has been negatively associated with remission status following CAR T-cell therapy, suggesting they serve as a predictive marker for treatment failure. aacrjournals.org

MDSCs: This heterogeneous population of immature myeloid cells can suppress T-cell function through various mechanisms, and low levels of MDSCs have been associated with better responses to CD19 CAR T-cell therapy. frontiersin.org

Stromal Cell Interactions: Cancer-associated fibroblasts (CAFs) and other stromal cells within the TME can contribute to resistance by secreting growth factors, cytokines, and chemokines that promote cancer cell survival. They also remodel the extracellular matrix, which can create a physical barrier that limits drug penetration and access to tumor cells.

Cytokine and Chemokine Milieu: The TME is characterized by a complex network of cytokines and chemokines. Immunosuppressive cytokines like IL-10 and TGF-β can be secreted by cancer cells and immune cells within the TME, dampening anti-tumor immune responses and promoting resistance. frontiersin.orgaacrjournals.org

Table 2: Role of the Tumor Microenvironment in Resistance

| TME Component | Mechanism of Resistance | Key Mediators |

|---|---|---|

| Tumor-Associated Macrophages (TAMs) | Promote tumor growth and create an immunosuppressive environment. | M2-polarized macrophages |

| Myeloid-Derived Suppressor Cells (MDSCs) | Suppress T-cell proliferation and effector function. | Arginase, iNOS, ROS |

| Regulatory T cells (Tregs) | Inhibit anti-tumor immune responses. | IL-10, TGF-β, CTLA-4 |

| Cancer-Associated Fibroblasts (CAFs) | Secrete pro-survival factors and create physical barriers through extracellular matrix remodeling. | Growth factors, chemokines |

| Immunosuppressive Cytokines | Inhibit the function of effector immune cells. | IL-10, TGF-β |

Cross-Resistance Patterns with Other B-Cell Directed Therapies

Resistance to one B-cell directed therapy can often predict or confer resistance to another, a phenomenon known as cross-resistance. This is particularly relevant for therapies targeting the same antigen, such as CD19.

Antigen Loss or Downregulation: The most direct mechanism of cross-resistance among CD19-targeted therapies is the loss or downregulation of the CD19 antigen from the cancer cell surface. championsoncology.comresearchgate.net Immunological pressure from a CD19-targeting agent can lead to the selection and expansion of tumor cell clones that have lost or mutated the CD19 gene, rendering them invisible to any subsequent anti-CD19 therapy, including other ADCs, CAR T-cells, or bispecific T-cell engagers like blinatumomab. elsevierpure.commdpi.comfrontiersin.org

Shared Payload Resistance Mechanisms: For ADCs, resistance to the cytotoxic payload can lead to cross-resistance with other ADCs that utilize a similar class of payload. For this compound, which uses the auristatin derivative MMAF, resistance mechanisms such as upregulation of drug efflux pumps (e.g., MDR1) could confer resistance to other ADCs that use auristatins (e.g., brentuximab vedotin, polatuzumab vedotin) or other microtubule inhibitors. nih.govfrontiersin.org

Epitope Masking: The binding of one anti-CD19 agent can physically block, or "mask," the binding site for another. This can be a transient form of resistance. For instance, treatment with an anti-CD19 antibody could temporarily prevent the binding and efficacy of a subsequent CD19-directed CAR T-cell infusion until the initial antibody has cleared. mdpi.comfrontiersin.org

Table 3: Cross-Resistance Patterns in B-Cell Therapies

| Resistance Mechanism | Description | Therapies Affected |

|---|---|---|

| CD19 Antigen Loss | Complete or partial loss of the target antigen from the cell surface. | This compound, CAR T-cells (e.g., Tisagenlecleucel, Axicabtagene ciloleucel), Blinatumomab |

| Payload-Specific Resistance | Upregulation of drug efflux pumps or alterations in apoptosis pathways that reduce the efficacy of the cytotoxic agent. | This compound, Brentuximab vedotin, Polatuzumab vedotin (other auristatin-based ADCs) |

| Epitope Masking | One CD19-directed agent physically blocks the binding site for another. | Sequential use of different CD19-targeted antibodies, ADCs, or CAR T-cells |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Axicabtagene ciloleucel |

| Blinatumomab |

| Brentuximab vedotin |

| Carboplatin |

| This compound |

| Etoposide |

| Ifosfamide |

| Monomethyl auristatin F (MMAF) |

| Polatuzumab vedotin |

| Rituximab (B1143277) |

Future Directions and Research Opportunities in Denintuzumab Mafodotin Development

Development of Strategies to Overcome Resistance Mechanisms

Understanding resistance paves the way for developing strategies to circumvent it. Research in this area is critical for potentially revitalizing denintuzumab mafodotin or informing the development of superior ADCs.

Key strategies include:

Combination Therapies: Combining this compound with other agents could overcome resistance. Preclinical studies demonstrated that its addition to a standard chemotherapy regimen (vincristine, dexamethasone, and L-asparaginase) resulted in therapeutic enhancement. nih.gov Other potential combinations could involve agents that upregulate CD19 expression, inhibit drug efflux pumps, or restore apoptotic sensitivity. researchgate.net Pairing ADCs with checkpoint inhibitors is another area of active investigation to enhance the anti-tumor immune response. researchgate.net

Dual-Payload ADCs: To combat resistance driven by tumor heterogeneity, a single antibody could be engineered to carry two distinct cytotoxic payloads. mdpi.com This approach could target multiple cell death pathways simultaneously, reducing the likelihood of resistance emerging.

Modulating the Tumor Microenvironment: The tumor microenvironment can influence drug resistance. Strategies that target stromal cells or disrupt their supportive signaling to cancer cells could enhance the efficacy of ADCs. researchgate.net

Design and Synthesis of Next-Generation CD19-Targeting ADCs

Lessons learned from this compound have spurred the development of next-generation CD19-targeting ADCs with innovative designs aimed at improving the therapeutic index. nih.gov These efforts focus on alternative payloads, advanced linkers, and novel conjugation technologies. iksuda.comashpublications.org

Several next-generation ADCs highlight these advancements:

Loncastuximab tesirine (B3181916) (ADCT-402): This ADC uses a pyrrolobenzodiazepine (PBD) dimer as its payload, which crosslinks DNA in the minor groove. mdpi.com PBDs have a different mechanism of action than auristatins, potentially making them effective against tumors resistant to MMAF. nih.gov Loncastuximab tesirine has shown specific activity in CD19+ cells and a bystander effect, where the payload can kill neighboring antigen-negative tumor cells. ashpublications.org

IKS03: This ADC also utilizes a PBD dimer payload but as a pro-drug, designed for tumor-selective payload release. iksuda.comashpublications.org It employs a specific linker that is cleaved by the lysosomal enzyme beta-glucuronidase, minimizing systemic release of the potent payload. ashpublications.org This design aims to increase the therapeutic margin by improving efficacy and reducing toxicity. iksuda.com

huB4-DGN462: This ADC combines the huB4 anti-CD19 antibody with a potent DNA-alkylating payload, DGN462, via a hydrophilic sulfo-SPDB linker. nih.govhaematologica.org In preclinical models, it demonstrated improved anti-tumor activity compared to SAR3419, an earlier ADC that used the same antibody but a different linker and payload (DM4). nih.govresearchgate.net

Table 1: Comparison of this compound and Next-Generation CD19-Targeting ADCs

| Feature | This compound (SGN-CD19A) | Loncastuximab Tesirine (ADCT-402) | IKS03 | huB4-DGN462 |

|---|---|---|---|---|

| Antibody | Humanized anti-CD19 researchgate.net | Humanized anti-CD19 frontiersin.org | Human antibody against CD19 ashpublications.org | Humanized anti-CD19 (huB4) nih.gov |

| Payload | Monomethyl auristatin F (MMAF) researchgate.net | Pyrrolobenzodiazepine (PBD) dimer mdpi.com | PBD dimer pro-drug iksuda.comashpublications.org | DNA-alkylating agent (DGN462) nih.gov |

| Payload MOA | Microtubule inhibitor frontiersin.org | DNA cross-linker mdpi.com | DNA cross-linker iksuda.comashpublications.org | DNA alkylator nih.gov |

| Linker | Non-cleavable maleimidocaproyl researchgate.netresearchgate.net | Valine-alanine (cleavable) mdpi.com | Glucuronide-trigger (cleavable) iksuda.comashpublications.org | Sulfo-SPDB (cleavable) nih.gov |

| Key Feature | Early ADC design targeting CD19. creativebiolabs.net | Different payload class (PBD); bystander effect. nih.govashpublications.org | Pro-drug payload and tumor-specific linker for improved therapeutic margin. iksuda.com | Novel DNA-alkylating payload with hydrophilic linker. nih.govhaematologica.org |

Translational Research from Preclinical Findings to Clinical Strategies

Translational research is vital for bridging the gap between laboratory discoveries and clinical applications. For this compound, this involves leveraging preclinical models to guide clinical use and analyzing clinical samples to uncover biomarkers.

Preclinical studies using patient-derived xenografts (PDXs) have been instrumental. This compound was tested against a panel of eight B-cell lineage ALL PDXs, representing various subtypes including B-cell precursor ALL, Ph-like ALL, and mixed-lineage leukemia rearranged (MLLr) infant ALL. nih.govwiley.com The ADC significantly delayed disease progression in seven of the eight models and achieved objective responses in five. nih.govresearchgate.net This suggests broad, though not universal, single-agent activity. nih.gov Notably, there was no clear correlation between the level of CD19 expression and the drug's activity in this small sample set. nih.govwiley.com

Table 2: Summary of Preclinical this compound Activity in Pediatric ALL PDX Models

| PDX Subtype | Number of Models Tested | Key Finding | Implication for Clinical Strategy |

|---|---|---|---|

| B-cell precursor ALL (BCP-ALL) | 2 | Significant delay in progression; objective responses observed. nih.govwiley.com | Potential efficacy in this common ALL subtype. |

| Ph-like ALL | 2 | Significant delay in progression; objective responses observed. nih.govwiley.com | A potential therapeutic option for this high-risk subtype. |

| MLL-rearranged infant ALL | 3 | Significant delay in progression; objective responses in 2 of 3 models. nih.govnih.govwiley.com | Warrants further investigation in this poor-prognosis group. |

| Combination with Chemotherapy (VXL) | 3 | Therapeutic enhancement compared to either agent alone. nih.govnih.gov | Suggests a role for this compound as part of combination regimens. |

Future translational work should focus on the goals outlined in clinical trial protocols, such as NCT02855359. clinicaltrials.gov This includes the planned analysis of pre-treatment tumor biopsies for prognostic mutations and the assessment of cell-free circulating tumor DNA to detect minimal residual disease. clinicaltrials.gov Such research could identify predictive biomarkers to select patients most likely to benefit, thereby refining clinical strategies. clinicaltrials.gov

Re-evaluation of this compound's Role in Specific Malignancy Subtypes

Although Phase 2 trials of this compound were terminated, the data from earlier studies provide an opportunity to re-evaluate its potential role in specific, well-defined patient populations. researchgate.netnih.gov A retrospective analysis could reveal subsets of patients who derived a significant and durable benefit.

Phase 1 trials demonstrated notable activity in heavily pretreated patients:

Relapsed/Refractory B-lineage Acute Lymphoblastic Leukemia (B-ALL): In adult B-ALL patients, the composite CR rate was 19% with a weekly dosing schedule and 38% with an every-three-weeks schedule. researchgate.netadcreview.com

Table 3: Summary of Clinical Efficacy of this compound in Phase 1 Trials

| Malignancy | Patient Population | Key Efficacy Data | Reference |

|---|---|---|---|

| B-cell Non-Hodgkin Lymphoma (mostly DLBCL) | Relapsed/Refractory | ORR: 33%, CR: 22% | researchgate.netnih.gov |

| B-cell Non-Hodgkin Lymphoma | Relapsed only | ORR: 60%, CR: 40% | adcreview.com |

| B-lineage Acute Lymphoblastic Leukemia | Relapsed/Refractory (Adults) | Composite CR: 19% (weekly) to 38% (q3wk) | researchgate.netadcreview.com |

The termination of later trials was based on sponsor decisions, in some cases related to toxicity observed in combination regimens. nih.gov A future role for this compound may not be as a broad-spectrum agent but rather in a niche setting. For instance, its activity in relapsed (as opposed to refractory) DLBCL suggests it could be considered for patients who are not primary treatment failures. adcreview.com Furthermore, its preclinical activity in high-risk pediatric ALL subtypes, like MLL-rearranged ALL, suggests a potential role in combination therapies for these specific, hard-to-treat diseases where novel agents are desperately needed. nih.govwiley.com

Q & A

What is the mechanism of action of denintuzumab mafodotin, and how does its structural design influence target specificity?

Basic Research Question

this compound is an antibody-drug conjugate (ADC) comprising a humanized anti-CD19 monoclonal antibody linked to monomethyl auristatin F (MMAF) via a non-cleavable maleimidocaproyl linker. The antibody targets CD19, a B-cell surface antigen overexpressed in malignancies like B-cell lymphomas and acute lymphoblastic leukemia (ALL). Upon internalization, MMAF disrupts microtubule polymerization, inducing G2/M phase arrest and apoptosis . The non-cleavable linker ensures payload release occurs primarily intracellularly, reducing off-target toxicity and enhancing tumor specificity .

What clinical efficacy has been observed with this compound in relapsed/refractory B-cell malignancies?

Basic Research Question

In phase 1 trials, this compound demonstrated objective response rates (ORR) of 33% in relapsed/refractory (R/R) B-cell non-Hodgkin lymphoma (NHL), including 22% complete responses (CR), with a median duration of response of 39 weeks . For R/R B-ALL, CR rates reached 19% with weekly dosing and 35% with triweekly dosing, with durable responses (>15 months) in some patients . Efficacy was notable in Philadelphia chromosome-positive (Ph+) ALL, with a 63% response rate .

How can ocular toxicity (e.g., keratopathy) associated with this compound be methodologically managed in clinical trials?

Advanced Research Question

Ocular adverse events (AEs), including microcystic keratopathy (84% incidence), blurry vision (65%), and dry eye (52%), were dose-limiting but manageable. Topical steroids and dose modifications (e.g.,延长给药间隔 from q3wk to q6wk) reduced severity, with median resolution in ~3–5 weeks . Proactive corneal monitoring via slit-lamp exams and patient-reported symptom logs are recommended in trial protocols to balance efficacy and safety .

Why were phase 2 trials of this compound terminated despite promising phase 1 results?

Advanced Research Question

Two phase 2 trials (NCT02592876, NCT02855359) evaluating this compound combined with R-ICE or R-CHOP in diffuse large B-cell lymphoma (DLBCL) were terminated due to sponsor decisions, not necessarily lack of efficacy. Discrepancies may arise from differences in patient populations (e.g., frontline vs. R/R settings) or combination therapy toxicity profiles . Phase 1 data primarily involved heavily pretreated patients, whereas phase 2 trials may have encountered challenges in tolerability or synergistic effects .

What preclinical models validate the efficacy of this compound, and how do they inform clinical trial design?

Advanced Research Question

Patient-derived xenograft (PDX) models of B-ALL in NOD/SCID mice showed complete responses after 3 weeks of this compound treatment, supporting its antileukemic activity . These models guided dosing schedules (e.g., q3wk vs. weekly) and highlighted CD19 expression as a critical biomarker for patient selection in early-phase trials .

What biomarkers are being explored to predict response to this compound?

Advanced Research Question

Archived tumor tissue analyses in phase 1 trials aimed to identify biomarkers like CD19 density, internalization efficiency, and tubulin isoform expression. Preliminary data suggest higher CD19 membrane staining correlates with response, but validation is ongoing . Minimal residual disease (MRD) negativity in 7/12 B-ALL responders also indicates depth of response as a surrogate endpoint .

How can dosing schedules be optimized to maximize efficacy while mitigating toxicity?

Advanced Research Question

Phase 1 trials tested dosing from 0.3–6 mg/kg weekly or q3wk. The maximum tolerated dose (MTD) was 5 mg/kg q3wk, with no MTD identified for weekly dosing . The q6wk schedule (3 mg/kg) showed comparable efficacy to q3wk but reduced ocular AE frequency, suggesting extended intervals may improve tolerability without compromising antitumor activity .

What are the most common adverse events (AEs) reported in this compound trials?

Basic Research Question

Frequent AEs include ocular toxicity (84%), fatigue (51%), nausea (52%), and hematologic events like neutropenia (26%) . Ocular AEs are mechanism-based, linked to MMAF’s effect on rapidly dividing corneal epithelial cells, while hematologic toxicity reflects off-target effects on CD19+ healthy B cells .

What challenges arise when combining this compound with chemotherapy regimens?

Advanced Research Question

Combination with R-ICE or R-CHOP in DLBCL trials faced premature termination, possibly due to overlapping toxicities (e.g., myelosuppression) or lack of synergistic benefit . Preclinical synergy studies and staggered dosing (e.g., administering denintuzumab after chemotherapy to reduce concurrent toxicity) are being explored to improve combinatorial strategies .

How can the PICOT framework be applied to design studies on this compound?

Methodological Guidance

Using PICOT (Population, Intervention, Comparison, Outcome, Time):

- Population : Adults with R/R CD19+ DLBCL refractory to ≥2 prior therapies.

- Intervention : this compound 5 mg/kg q3wk.

- Comparison : Single-agent vs. combination with lenalidomide.

- Outcome : ORR, duration of response, MRD negativity.

- Time : 12-month follow-up for PFS and ocular AE incidence.

This framework ensures alignment with clinical priorities (e.g., overcoming chemotherapy resistance) and incorporates safety monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.